N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-21(18-9-5-3-6-10-18)17(2)24(23-16)14-13-22-20(25)15-26-19-11-7-4-8-12-19/h3-12H,13-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNDSJIWLNGQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)COC2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Synthesis
The 3,5-dimethyl-4-phenylpyrazole moiety is synthesized via cyclocondensation of a substituted diketone with hydrazine derivatives. A representative protocol involves:
Reagents :
-
2,4-Pentanedione (acetylacetone)
-
Phenylhydrazine
-
Acetic acid (catalyst)
Procedure :
-
Cyclization :
Phenylhydrazine (10 mmol) is added dropwise to acetylacetone (10 mmol) in glacial acetic acid under reflux (110°C, 4 hr). The reaction forms 3,5-dimethyl-4-phenyl-1H-pyrazole through intramolecular cyclization. -
Workup :
The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to yield the pyrazole core (85–90% purity).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | ≥95% after recrystallization (ethanol) |
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (NMR) | >98% |
Phenoxyacetamide Coupling
The final step involves amide bond formation between the ethylamine intermediate and phenoxyacetyl chloride:
Reagents :
-
2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine
-
Phenoxyacetyl chloride
-
Triethylamine (TEA, base)
-
Dichloromethane (DCM, solvent)
Procedure :
-
Acylation :
Phenoxyacetyl chloride (12 mmol) is added slowly to a solution of the ethylamine intermediate (10 mmol) and TEA (15 mmol) in DCM at 0°C. The reaction is stirred at room temperature for 6 hr. -
Workup :
The mixture is washed with HCl (1M), NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated. The crude product is recrystallized from ethanol/water (4:1).
Mechanistic Insight :
TEA neutralizes HCl generated during the reaction, shifting equilibrium toward amide formation. Steric hindrance from the pyrazole’s 4-phenyl group necessitates prolonged reaction times.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Melting Point | 142–144°C |
| MS (ESI+) | m/z 393.2 [M+H]⁺ |
Alternative Synthetic Strategies
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole formation and alkylation in a single pot:
Reagents :
-
Phenylhydrazine, acetylacetone, 2-chloroethylamine hydrochloride
-
EtOH/H₂O (solvent)
Procedure :
-
Cyclization-Alkylation :
Phenylhydrazine and acetylacetone are refluxed in EtOH/H₂O (2:1) for 2 hr. 2-Chloroethylamine hydrochloride and K₂CO₃ are added, and heating continues for 8 hr. -
Isolation :
The product is extracted with DCM and purified via flash chromatography.
Advantages :
-
Reduces purification steps.
-
Overall yield improves to 70–75%.
Solid-Phase Synthesis
For high-throughput applications, the compound can be synthesized on Wang resin:
Steps :
-
Resin Loading :
Wang resin is functionalized with Fmoc-protected ethylenediamine. -
Pyrazole Coupling :
The pyrazole carboxylic acid (pre-synthesized) is coupled using HBTU/DIPEA. -
Deprotection and Acetylation :
Fmoc is removed with piperidine, and phenoxyacetic acid is coupled via DIC/HOBt.
Yield : 60–65% (crude), with purity >90% after cleavage.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 5H, Ph), 6.95–6.85 (m, 4H, OPh), 4.20 (s, 2H, OCH₂CO), 3.65 (t, 2H, NCH₂), 2.55 (s, 6H, CH₃), 2.30 (s, 3H, CH₃).
-
¹³C NMR : 168.5 (C=O), 159.2 (OPh), 148.1 (pyrazole C-3), 130.4–114.7 (aromatic carbons), 45.2 (NCH₂), 21.5 (CH₃).
Chromatographic Validation
| Method | Conditions | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 60% MeCN/40% H₂O, 1 mL/min | 8.2 |
| TLC (SiO₂) | Hexane/EtOAc (1:1) | Rf 0.45 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Acetamide Derivatives
A closely related analog, 2-(3,4-dimethoxyphenyl)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide (CAS: 2034506-51-7), differs by replacing the phenoxy group with a 3,4-dimethoxyphenyl moiety (Figure 1). This substitution increases molecular weight (393.5 g/mol) and introduces electron-donating methoxy groups, which could enhance solubility or modulate target binding.
Phenoxyacetamide-Based MAO Inhibitors
In a 2014 study, 2-phenoxyacetamide analogs were synthesized and evaluated as MAO inhibitors. For example:
- Compound 12: 2-(4-Methoxyphenoxy)acetamide showed high selectivity for MAO-A (SI = 245).
- Compound 21: 2-(4-((Prop-2-ynylimino)methyl)phenoxy)acetamide exhibited potent dual MAO-A/MAO-B inhibition (IC₅₀: 0.018 μM and 0.07 μM, respectively) .
The target compound’s phenoxy group lacks the 4-methoxy or propargylamine substituents of these analogs, which may reduce MAO-A selectivity or potency.
Pyrazole-Thiazole Hybrids
A structurally distinct pyrazole-acetamide derivative, N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide, incorporates a thiazole ring and additional aromatic substituents.
Thiazolidinone-Based Analogs
NAT-1 and NAT-2 (thiazolidinone-nicotinamide hybrids) share an acetamide linkage but differ in core heterocycles. For instance:
- NAT-1: Contains a 4-methoxyphenyl-thiazolidinone group.
- NAT-2 : Features a 3,5-di-tert-butyl-4-hydroxyphenyl substituent .

These compounds highlight how heterocycle choice (pyrazole vs. thiazolidinone) and substituent bulk (e.g., tert-butyl groups) can drastically alter pharmacokinetic properties or target specificity.
Key Structural and Functional Insights
- Pyrazole vs. Thiazole/Thiazolidinone: The pyrazole ring in the target compound provides a planar, aromatic scaffold that may enhance π-π stacking with biological targets, contrasting with the saturated thiazolidinone or thiazole rings in analogs .
- Phenoxy Group vs. Substituted Phenyls: The unsubstituted phenoxy group in the target compound may limit MAO inhibitory activity compared to methoxy- or propargylamine-substituted phenoxyacetamides .
Biological Activity
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazole ring, which is substituted with dimethyl and phenyl groups, linked via an ethyl chain to a phenoxyacetamide moiety. The empirical formula is with a molecular weight of approximately 325.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.4 g/mol |
| Boiling Point | Predicted 594.3 °C |
| Density | 1.19 g/cm³ |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives containing thiadiazole and pyrazole moieties have shown efficacy in inhibiting bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory potential. It has been reported to inhibit specific enzymes involved in inflammatory pathways, suggesting possible therapeutic applications for conditions such as arthritis and other inflammatory diseases. The presence of the pyrazole ring is believed to enhance its ability to modulate inflammatory responses .
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the substitution patterns on the pyrazole ring significantly influence its cytotoxicity against cancer cells .
Case Studies
- Antimicrobial Efficacy : A study assessing the antibacterial activity of pyrazole derivatives found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Mechanism : In an experimental model of inflammation, the compound was shown to reduce edema significantly in treated animals compared to controls. This effect was attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Cytotoxicity Against Cancer Cells : A recent investigation revealed that this compound displayed IC50 values below those of standard chemotherapeutics in several cancer cell lines, indicating strong potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

